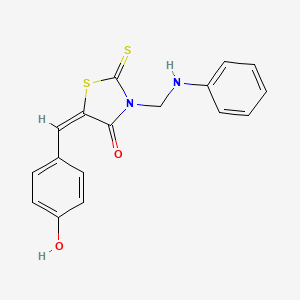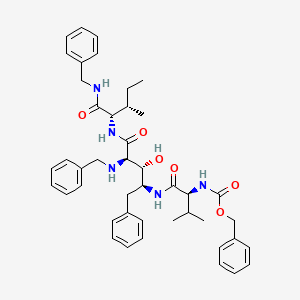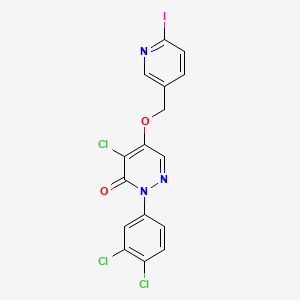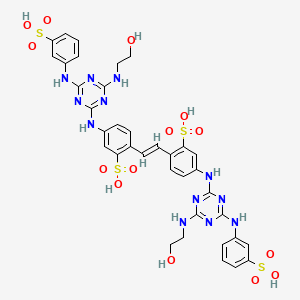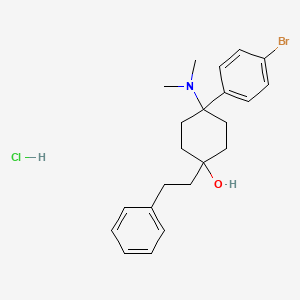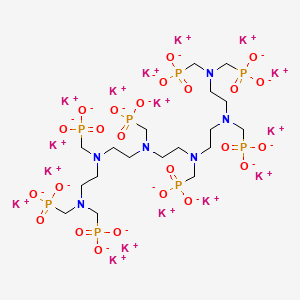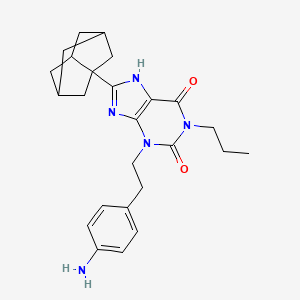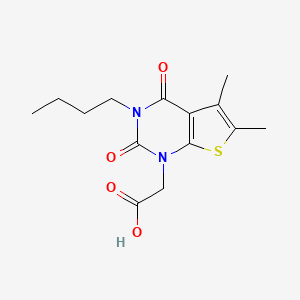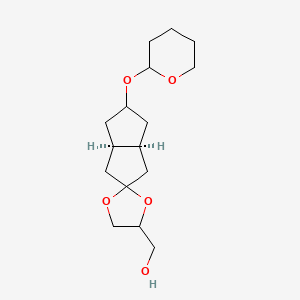
(3'aalpha,4'alpha,5'beta,6'aalpha)-Hexahydro-5'-((tetrahydro-2H-pyran-2-yl)oxy)spiro(1,3-dioxolane-2,2'(1'H)-pentalene)-4-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EINECS 289-527-7, also known as bis(2-ethylhexyl) phthalate (DEHP), is a widely used plasticizer. It is primarily added to polyvinyl chloride (PVC) to make it flexible and pliant. DEHP is a colorless, odorless liquid that is insoluble in water but soluble in most organic solvents. It has been extensively used in various industrial applications due to its effectiveness and low cost.
准备方法
Synthetic Routes and Reaction Conditions
DEHP is synthesized through the esterification of phthalic anhydride with 2-ethylhexanol. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:
Phthalic Anhydride+2(2-Ethylhexanol)→DEHP+Water
Industrial Production Methods
In industrial settings, the production of DEHP involves continuous processes where phthalic anhydride and 2-ethylhexanol are fed into a reactor. The reaction mixture is heated and stirred to ensure complete esterification. The resulting DEHP is then purified through distillation to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
DEHP primarily undergoes hydrolysis and oxidation reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, DEHP can hydrolyze to form phthalic acid and 2-ethylhexanol.
Oxidation: DEHP can be oxidized to form phthalic acid and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products
Hydrolysis: Phthalic acid and 2-ethylhexanol.
Oxidation: Phthalic acid and various oxidation by-products.
科学研究应用
DEHP has been studied extensively for its applications in various fields:
Chemistry: Used as a plasticizer in the production of flexible PVC products.
Biology: Studied for its effects on biological systems, particularly its endocrine-disrupting properties.
Medicine: Used in medical devices such as blood bags and IV tubing due to its flexibility.
Industry: Employed in the manufacture of consumer goods, automotive parts, and building materials.
作用机制
DEHP exerts its effects primarily through its role as a plasticizer. It interacts with the polymer chains in PVC, reducing intermolecular forces and increasing flexibility. In biological systems, DEHP and its metabolites can interact with nuclear receptors, such as the peroxisome proliferator-activated receptors (PPARs), leading to various biological effects, including endocrine disruption.
相似化合物的比较
Similar Compounds
- Diisononyl phthalate (DINP)
- Diisodecyl phthalate (DIDP)
- Butyl benzyl phthalate (BBP)
Uniqueness
DEHP is unique due to its widespread use and effectiveness as a plasticizer. It has a well-established production process and a broad range of applications. its potential health and environmental impacts have led to increased scrutiny and the development of alternative plasticizers with lower toxicity.
属性
CAS 编号 |
89888-64-2 |
|---|---|
分子式 |
C16H26O5 |
分子量 |
298.37 g/mol |
IUPAC 名称 |
[(3'aS,6'aR)-2'-(oxan-2-yloxy)spiro[1,3-dioxolane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-4-yl]methanol |
InChI |
InChI=1S/C16H26O5/c17-9-14-10-19-16(21-14)7-11-5-13(6-12(11)8-16)20-15-3-1-2-4-18-15/h11-15,17H,1-10H2/t11-,12+,13?,14?,15?,16? |
InChI 键 |
PEKUEEVJHLWEGH-LHMJXJFVSA-N |
手性 SMILES |
C1CCOC(C1)OC2C[C@@H]3CC4(C[C@@H]3C2)OCC(O4)CO |
规范 SMILES |
C1CCOC(C1)OC2CC3CC4(CC3C2)OCC(O4)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



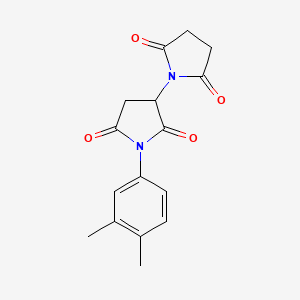

![13-(2-ethoxyphenyl)-14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaen-10-one](/img/structure/B15187925.png)
